N-Nitro-diphenylamine
Overview
Description
N-Nitrosodiphenylamine is a yellow to orange-brown crystalline solid . It is soluble in acetone, benzene, ethyl acetate, dichloromethane, carbon tetrachloride, ether, and carbon disulfide, soluble in hot alcohol, slightly soluble in gasoline, and insoluble in water .
Synthesis Analysis
The synthesis of nitro-diphenyl amines involves the decarboxylation of a urethane in the presence of a base at an elevated temperature using tetramethylene sulphone as the reaction medium . The urethane can be formed by the reaction of a nitrophenol with an aromatic isocyanate . Another method involves the oxidative nucleophilic aromatic amination of nitrobenzenes .Molecular Structure Analysis
The molecular formula of N-Nitrosodiphenylamine is C12H10N2O . The 3D structure of N-Nitrosodiphenylamine can be viewed using Java or Javascript .Chemical Reactions Analysis
N-Nitrosodiphenylamine is used to extend the shelf-life of explosives containing nitrocellulose or nitroglycerin . The diphenylamine traps NO2, affording the title compound and related species . The title compound further traps additional nitrogen oxides .Physical And Chemical Properties Analysis
N-Nitrosodiphenylamine is a yellow to orange-brown crystalline solid . It is soluble in acetone, benzene, ethyl acetate, dichloromethane, carbon tetrachloride, ether, and carbon disulfide, soluble in hot alcohol, slightly soluble in gasoline, and insoluble in water .Scientific Research Applications
Study of Binary Mixtures of Energetic Materials' Stabilizers : N-Nitro-diphenylamine is used for studying binary mixtures of energetic materials' stabilizers, such as diphenylamine and N-ethyl-4-nitroaniline (Trache, Khimeche, Benelmir, & Dahmani, 2013).
Synthesis of 2-Hydroxyphenazine : It plays a role in the synthesis of 2-hydroxyphenazine, a component of methanophenazine, a redox-active cofactor isolated from methanogenic archaea (Tietze et al., 2005).
Chemical Reactions with Nitrogen Dioxide : The compound is used in research to study chemical reactions between nitrogen dioxide and diphenylamine at normal storage temperatures (Lussier, Gagnon, & Bohn, 2000).
Synthesis of Propellant Stabilizer Degradation Derivatives : It is utilized in synthesizing various propellant stabilizer degradation derivatives, including diphenylamine and 1,3-diethyl-l,3-diphenylurea (Elliot, Smith, & Fraser, 2000).
Detection in Explosives and Gunshot Residue : N-Nitro-diphenylamine is employed for determining explosive compounds in military explosives and gunshot residue, with detection limits of 0.5, 1, 2, and 0.3 picomol (Bratin, Kissinger, Briner, & Bruntlett, 1981).
Titration Indicator for Antimony(III) with Cerium(IV) Sulphate : This compound is used as a reversible indicator for the titration of antimony(III) with cerium(IV) sulphate in a 0.5-2 M sulphuric acid medium (Rao, Viswanath, & Gandikota, 1975).
Stabilizer in Oils, Greases, Polymers, and Elastomers : N-Nitro-diphenylamine acts as a stabilizer for these materials and can act as a nitrosating agent for other amines (Layer, 2000).
Gun Propellants Stabilization : It is used in gun propellants as a stabilizer, with para substitution being preferred in boiling acetic acid (Curtis, 1990).
Study of Microbial Formation of Nitrosamines : The compound is utilized for studying enzymes that catalyze the N-nitrosation of diphenylamine and their applications in scientific research (Ayanaba & Alexander, 1973).
Enhancing Two-Photon Absorption Properties : New BODIPY compounds with nitro, diphenylamine, and triphenylamine groups use N-Nitro-diphenylamine to enhance two-photon absorption properties in the NIR region by increasing charge transfer mechanisms (Yılmaz et al., 2013).
Safety And Hazards
N-Nitrosodiphenylamine is one of the most toxic water-soluble nitrosamines . Human exposure to N-Nitrosodiphenylamine can induce several health effects upon exposure to, even a low dose for a long period . The removal of N-Nitrosodiphenylamine from aqueous samples using an available and inexpensive adsorbent is a challenge .
Future Directions
properties
IUPAC Name |
N,N-diphenylnitramide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLBVKUPVXVTSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566270 | |
Record name | N,N-Diphenylnitramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Nitro-diphenylamine | |
CAS RN |
31432-60-7 | |
Record name | N,N-Diphenylnitramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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